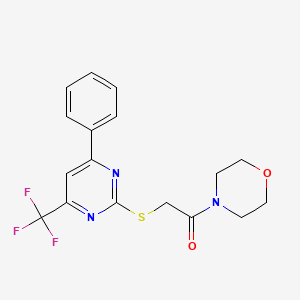

1-Morpholin-4-yl-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2S/c18-17(19,20)14-10-13(12-4-2-1-3-5-12)21-16(22-14)26-11-15(24)23-6-8-25-9-7-23/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPNCCZWGIVFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Phenyl Group: This step might involve a Suzuki coupling reaction.

Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogenated solvents, strong bases or acids depending on the reaction type.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that morpholine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes critical for tumor growth and proliferation. For instance, studies have shown that similar compounds can modulate pathways associated with cell cycle regulation and apoptosis induction .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Morpholine derivatives have been noted for their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. This makes them potential candidates for developing new antibiotics .

3. Neurological Applications

There is emerging evidence that compounds containing morpholine structures may have neuroprotective effects. They might interact with neurotransmitter receptors or modulate neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism by which 1-Morpholin-4-yl-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interaction with Receptors: Acting as an agonist or antagonist.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

2-{[4-Methyl-6-(Trifluoromethyl)-2-Pyrimidinyl]Sulfanyl}-1-(4-Morpholinyl)Ethanone ()

- Molecular Formula : C₁₂H₁₄F₃N₃O₂S

- Molecular Weight : 321.32 g/mol

- Key Differences: Substituents on pyrimidine: Methyl (position 4) and CF₃ (position 6) vs. phenyl and CF₃ in the target compound.

- Synthetic Pathway: Likely synthesized via nucleophilic substitution between a pyrimidine-thiol and a morpholinyl-ethanone precursor, analogous to methods in .

4-(4-Morpholinophenyl)-6-Aryl-Pyrimidin-2-Amines ()

- Molecular Formula : Varies by aryl substitution (e.g., C₂₀H₂₁N₅O for a phenyl derivative).

- Key Differences: Amino group at position 2 vs. sulfanyl-ethanone in the target compound. Biological activity: These compounds exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s sulfanyl group may offer unique interactions with microbial targets .

Thiazolo-Triazole and Triazolo-Pyridazine Analogs

1-(4-Morpholinyl)-2-[(5-Phenyl[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl)Sulfanyl]Ethanone ()

- Molecular Formula : C₁₆H₁₆N₄O₂S₂

- Molecular Weight : 360.45 g/mol

- Key Differences: Thiazolo-triazole core vs. pyrimidine in the target compound.

1-Morpholin-4-yl-2-[[3-(2-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl]Ethanone ()

Dihydropyrimidinone and Sulfanylidene Derivatives

1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidin-5-yl]Ethanone ()

- Molecular Formula : C₁₃H₁₃FN₂OS

- Molecular Weight : 264.32 g/mol

- Key Differences: Dihydropyrimidinone (partially saturated) core vs. fully aromatic pyrimidine. The sulfanylidene group participates in hydrogen bonding (observed in crystal structures), which may enhance solubility but reduce metabolic stability compared to the target compound’s sulfanyl group .

1-(6-Methyl-4-Phenyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidin-5-yl)Ethanone ()

Structural and Physicochemical Properties

Biological Activity

1-Morpholin-4-yl-2-(4-phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound features a morpholine ring, a trifluoromethyl group, and a pyrimidine moiety, which contribute to its pharmacological properties. The specific structural formula is:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects.

- Receptor Binding : It exhibits affinity for various receptors that are crucial in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study reported an IC50 value indicating moderate activity against cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | Inhibition of PI3K pathway |

| MCF7 (Breast Cancer) | 12.7 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Another aspect of the compound's biological activity includes neuroprotection. Docking studies suggest that the trifluoromethyl group enhances binding affinity to acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment:

| Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| AChE | 19.2 | Competitive inhibition |

| BChE | 13.2 | Non-competitive inhibition |

Case Studies

- Study on Antitumor Activity : A recent study evaluated the compound's effect on various cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent.

- Neuroprotective Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between morpholine-containing precursors and substituted pyrimidine intermediates (e.g., using sodium hydroxide in ethanol at elevated temperatures) .

- Thiolation steps to introduce the sulfanyl moiety, often requiring reagents like guanidine nitrate in the presence of lithium hydroxide under reflux .

Optimization strategies:

- Solvent selection: Ethanol or DMF is preferred for solubility and reaction efficiency.

- Catalysts: Alkaline conditions (e.g., NaOH) facilitate enolate formation in condensation steps.

- Temperature control: Reflux conditions (~200°C) improve reaction rates but must balance thermal decomposition risks .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- X-ray crystallography: Provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL refines structural parameters using high-resolution diffraction data .

- Spectroscopy:

- ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ ~3.5 ppm, carbonyl signals at δ ~200 ppm).

- FT-IR confirms carbonyl (C=O) and sulfanyl (C-S) stretches .

- HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:

- Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., trifluoromethyl vs. methyl groups) and assess impacts on target binding using:

- Data normalization: Account for variations in assay conditions (e.g., pH, solvent composition) that may artificially inflate or suppress activity .

Advanced: What mechanistic insights guide the reactivity of the sulfanyl-ethanone moiety under varying conditions?

Answer:

- Nucleophilic substitution: The sulfanyl group participates in displacement reactions with electrophiles (e.g., alkyl halides), influenced by solvent polarity and leaving-group ability .

- Oxidation/Reduction:

- Oxidation: Controlled use of H₂O₂ or KMnO₄ converts the sulfanyl group to sulfoxide/sulfone derivatives, monitored via TLC or LC-MS.

- Reduction: NaBH₄ selectively reduces the ketone to an alcohol without affecting the pyrimidine ring .

- Kinetic studies: Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to determine rate constants and activation energies.

Basic: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Challenges: Low solubility in common solvents (e.g., water, hexane) and polymorphism risks due to flexible morpholine and pyrimidine groups .

- Solutions:

Advanced: How do computational methods complement experimental data in studying this compound?

Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for sulfanyl group reactivity .

- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility in biological environments .

- Software tools: ORTEP-3 visualizes crystallographic data, while Gaussian or ORCA performs quantum mechanical calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.